molecular formula C22H16ClN3O3 B11299410 N-(2-chlorophenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide

N-(2-chlorophenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide

Cat. No.: B11299410
M. Wt: 405.8 g/mol
InChI Key: VATUYZYMCBIIPZ-UHFFFAOYSA-N
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Description

“N-(2-chlorophenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide” is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chlorophenyl group, a phenyl group, and an oxadiazole ring. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-chlorophenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide” typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Attachment of the phenyl group: The oxadiazole ring is then functionalized with a phenyl group through a nucleophilic substitution reaction.

    Formation of the benzamide structure: The final step involves the reaction of the chlorophenyl group with the oxadiazole derivative to form the benzamide structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or chlorophenyl groups.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the benzamide moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place at the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving benzamide derivatives.

    Medicine: Potential therapeutic agent for conditions such as inflammation, cancer, or neurological disorders.

    Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The oxadiazole ring and benzamide moiety are known to influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]acetamide
  • N-(2-chlorophenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]propionamide

Uniqueness

The unique combination of the chlorophenyl group, phenyl group, and oxadiazole ring in “N-(2-chlorophenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide” may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new therapeutic agents or materials.

Properties

Molecular Formula

C22H16ClN3O3

Molecular Weight

405.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide

InChI

InChI=1S/C22H16ClN3O3/c23-17-11-5-6-12-18(17)24-22(27)16-10-4-7-13-19(16)28-14-20-25-21(26-29-20)15-8-2-1-3-9-15/h1-13H,14H2,(H,24,27)

InChI Key

VATUYZYMCBIIPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

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